molecular formula C16H10Cl3NO B12081420 1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol

1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol

Katalognummer: B12081420
Molekulargewicht: 338.6 g/mol
InChI-Schlüssel: CGJJMLBSTOMLEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol is an organic compound with the molecular formula C16H10Cl3NO and a molecular weight of 338.62 g/mol . This compound is characterized by the presence of a naphthalen-2-ol moiety substituted with a 2-amino-3,4,5-trichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthalenol with 2-amino-3,4,5-trichlorobenzene under specific conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-3,4,5-trichlorophenyl)naphthalen-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H10Cl3NO

Molekulargewicht

338.6 g/mol

IUPAC-Name

1-(2-amino-3,4,5-trichlorophenyl)naphthalen-2-ol

InChI

InChI=1S/C16H10Cl3NO/c17-11-7-10(16(20)15(19)14(11)18)13-9-4-2-1-3-8(9)5-6-12(13)21/h1-7,21H,20H2

InChI-Schlüssel

CGJJMLBSTOMLEA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=CC(=C(C(=C3N)Cl)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.